molecular formula C15H17I2NO2 B166217 Ioxynil octanoate CAS No. 3861-47-0

Ioxynil octanoate

Cat. No. B166217
CAS RN: 3861-47-0
M. Wt: 497.11 g/mol
InChI Key: QBEXFUOWUYCXNI-UHFFFAOYSA-N
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Description

Ioxynil octanoate is a herbicide used for post-emergence control of various broad-leaved weeds . It is used in cereals, onions, leeks, garlic, shallots, flax, sugarcane, forage grasses, and lawns & turf . It is also used in Australia . The chemical formula of this compound is C₁₅H₁₇I₂NO₂ .


Molecular Structure Analysis

The molecular formula of this compound is C₁₅H₁₇I₂NO₂ . The molecular weight is 497.11 . The IUPAC name is 4-cyano-2,6-diiodophenyl octanoate .


Physical And Chemical Properties Analysis

This compound is a waxy solid with a melting point of 59-60 ℃ and low volatility . It has a slight fatty ester odor and is almost insoluble in water .

Scientific Research Applications

Herbicidal Efficacy and Production

Ioxynil octanoate, primarily known for its herbicidal properties, is effective against broad-leafed weeds, especially in crop-growing areas. Its production, though effective, faces challenges due to productivity penalties and costly purification processes. This has led to research into more atom-efficient and environmentally friendly production methods (Subbarayappa, Joshi, Patil, & Marg, 2010).

Impact on Photosynthesis

This compound exhibits a rapid inhibitory effect on photosynthesis in plants. Its entry rate into plant leaves is influenced by soil moisture, with faster absorption in moist-grown plants. Despite limited entry, it significantly inhibits photosynthetic carbon dioxide exchange, with varying effects in drought-stressed and moist-grown plants (Merritt, 1986).

Microbial Degradation

Research on the microbial degradation of this compound has identified specific bacterial strains capable of efficiently degrading it. The study of biodegradation pathways and metabolic products contributes to understanding the environmental impact of this herbicide (Oliveira et al., 2018).

Residue Analysis in Agriculture

Methods have been developed for analyzing the residue of this compound in agricultural products like maize and soil. Understanding its dissipation rate and residue levels is crucial for environmental and food safety assessments (Hu, Dong, & Zhen, 2012).

Environmental Stability

Studies on the stability of this compound in water environments have highlighted its degradation behavior under various conditions. The stability of this compound in natural water bodies is a critical aspect of its environmental impact assessment (Nolte et al., 1995).

Soil Nitrification Effects

Investigations into the effects of this compound on soil nitrification processes have shown its varying impacts on different soil parameters and nitrifying organisms. This research aids in understanding the ecological consequences of herbicide use in agriculture (Ratnayake & Audus, 1978).

Mechanism of Action

Target of Action

Ioxynil octanoate is a selective, systemic herbicide with contact action . Its primary target is the photosystem II in plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, which are essential for the plant’s energy production.

Mode of Action

This compound acts as a photosynthetic electron transport inhibitor at the photosystem II . By inhibiting this system, the herbicide disrupts the plant’s ability to convert light energy into chemical energy during photosynthesis. This disruption leads to energy depletion in the plant, ultimately causing its death .

Biochemical Pathways

The inhibition of photosystem II affects the light-dependent reactions of photosynthesis. These reactions involve the conversion of light energy into chemical energy, which is stored in the form of ATP and NADPH. When photosystem II is inhibited, the production of these energy molecules is disrupted, affecting downstream biochemical pathways that rely on these molecules for energy .

Pharmacokinetics

It is known to be moderately mobile in the environment . This mobility can influence its bioavailability, determining how effectively it can reach its target sites in plants .

Result of Action

The primary result of this compound’s action is the death of the plant due to energy depletion . By inhibiting photosynthesis, the plant is unable to produce the energy it needs to survive. This makes this compound effective for post-emergence control of various broad-leaved weeds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its mobility can be affected by environmental conditions like rainfall and soil type . Additionally, it has been noted as a potential endocrine disrupter, indicating that its effects may extend beyond its intended targets .

Safety and Hazards

Ioxynil octanoate is toxic if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Ioxynil octanoate is known for its high level of efficacy against a variety of challenging weed species . It is widely used on annual broadleaf weeds . It is also often used in combination with other herbicides such as 2,4-D for extended control . This compound also has a low environmental impact, with a half-life of only a few days in soil and water .

properties

IUPAC Name

(4-cyano-2,6-diiodophenyl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17I2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEXFUOWUYCXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042054
Record name Ioxynil octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3861-47-0
Record name Ioxynil octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3861-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxynil octanoate [BSI:ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxynil octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyano-2,6-diiodophenyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.252
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Record name IOXYNIL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mode of action of ioxynil octanoate and how does it impact plants?

A: this compound is a herbicide that acts by inhibiting photosynthesis. [] While its precise mechanism is complex, research suggests that it disrupts the photosynthetic electron transport chain, ultimately hindering the plant's ability to produce energy. This leads to a reduction in carbon dioxide exchange and, ultimately, plant death. [] Notably, drought-stressed plants seem to exhibit a degree of tolerance to this compound, possibly due to differences in pigment concentrations and breakdown rates. []

Q2: How effective is this compound as a herbicide in field settings?

A: Studies indicate that this compound degrades rapidly in soil, with a half-life of less than 1.78 days. [] This rapid dissipation makes it unlikely to accumulate in the environment. Field trials using this compound on maize crops showed no detectable residues in the plants at harvest time after a 60-day withholding period following pesticide application. []

Q3: Are there any analytical techniques available for detecting and quantifying this compound residues?

A: Several analytical methods have been developed to determine this compound residues in various matrices. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) offers a sensitive and reliable approach for quantifying this compound in both maize and soil samples. [] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for direct confirmation of the analyte in field trial samples. [] For analyzing herbicide mixtures containing this compound, capillary gas chromatography with a flame ionization detector (FID) provides a simultaneous determination method. []

Q4: How is this compound typically formulated, and what other herbicides is it often combined with?

A: this compound is often formulated as an emulsifiable concentrate (EC) for agricultural use. [] It is frequently used in combination with other herbicides, such as 2,4-D butyl ester and bromoxynil octanoate, to broaden the spectrum of weed control. [] One such commercial formulation, "Cedra," combines this compound with prosulfocarb for broad-leaved weed control in cereal crops. [] Another application involves its use with mecoprop and/or dicamba for weed control in turf. []

Q5: Beyond its use as a herbicide, has this compound been explored for any other applications?

A: Interestingly, recent research has uncovered a potential role for this compound in studying cellular communication within the tumor microenvironment. [] Specifically, this compound, known to inhibit the gap junction protein connexin 43 (CX43), was used to investigate the role of CX43 in mitochondria transfer between mesenchymal stromal cells (MSCs) and multiple myeloma cells. [] This study highlighted a novel aspect of this compound beyond its traditional application as a herbicide, opening avenues for further exploration in cell biology and cancer research.

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